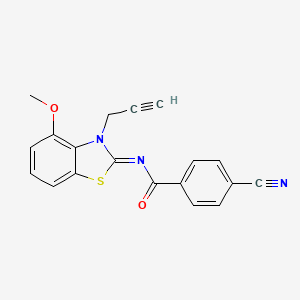

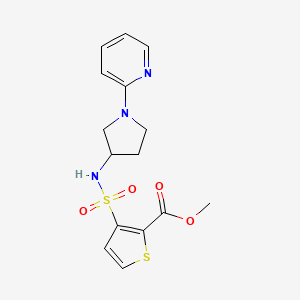

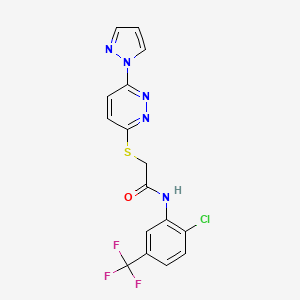

methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate is a chemical compound that has been the subject of extensive research in recent years. It is a sulfonamide derivative that has been found to have a wide range of potential applications in the field of medicine and biotechnology.

Aplicaciones Científicas De Investigación

Directed Functionalization of sp3 C-H Bonds

Research by Le, Nguyen, and Daugulis (2019) demonstrates the use of 1-aminopyridinium ylides as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This highlights a method for functionalizing primary C-H bonds using pyridine-derived ylides, showcasing the chemical's role in facilitating complex organic transformations (K. Le, Hanh Nguyen, O. Daugulis, 2019).

Stability Indicating UPLC Method

The work by Reddy et al. (2014) develops a fast, selective, and sensitive reversed phase ultra-performance liquid chromatographic method for the simultaneous analysis of doripenem and its degradation products. This involves the use of sulfamoylamino methyl pyrrolidin-3-ylthio derivatives, indicating the compound's utility in advanced analytical methodologies to ensure drug stability and potency (P. M. Reddy, Sowjanya Prathyusha, P. Shanmugasundaram, P. Y. Naidu, G. V. Hanumanaraju, R. Karthikeyan, 2014).

Palladium Catalysis with Sulfurated Substrates

Mancuso et al. (2021) report on the first example of palladium-catalyzed oxidative carbonylative S-cyclization carried out under aerobic conditions. This study utilizes sulfurated groups in suitable positions for attacking the coordinated triple bond, demonstrating the compound's relevance in novel catalytic processes for synthesizing thiophene-3-carboxylic esters (R. Mancuso, Romina Strangis, I. Ziccarelli, Nicola Della Ca’, B. Gabriele, 2021).

Nondegradative Sulfation of Polysaccharides

Papy-Garcia et al. (2005) discuss the reproducible and nondegradative preparation of sulfated molecules, important for their diverse biological properties. This work underscores the significance of controlled sulfation reactions, with a focus on using sulfur trioxide and nitrogen bases for the synthesis of biologically active sulfated polysaccharides, highlighting the compound's potential in biochemical applications (D. Papy-Garcia, V. Barbier-Chassefière, V. Rouet, M. Kerros, Cécile Klochendler, M. Tournaire, D. Barritault, J. Caruelle, E. Petit, 2005).

Mecanismo De Acción

Target of Action

The compound could potentially interact with various biological targets, such as enzymes, receptors, or ion channels. The pyridine and pyrrolidine moieties in the structure suggest potential interaction with aromatic amino acid residues in proteins .

Mode of Action

The compound might bind to its target, causing conformational changes that alter the target’s activity. The sulfamoyl group could potentially form hydrogen bonds with the target, while the thiophene moiety could participate in π-π stacking interactions .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the metabolic pathway the enzyme is involved in .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would greatly influence its bioavailability. The presence of the methyl group might enhance its lipophilicity, potentially aiding in cellular absorption .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular signaling, gene expression, or metabolic activity .

Action Environment

Various environmental factors, such as pH, temperature, and the presence of other biomolecules, could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment .

Propiedades

IUPAC Name |

methyl 3-[(1-pyridin-2-ylpyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(6-9-23-14)24(20,21)17-11-5-8-18(10-11)13-4-2-3-7-16-13/h2-4,6-7,9,11,17H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJITDMRWDUYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2536158.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)

![cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2)](/img/structure/B2536161.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2536166.png)

![2-(3-Methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2536171.png)

![1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene](/img/structure/B2536172.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2536175.png)

![N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2536176.png)

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2536178.png)